molecular formula C9H7BrOS B1311466 (5-Bromo-3-benzo[b]thienyl)methanol CAS No. 852180-52-0

(5-Bromo-3-benzo[b]thienyl)methanol

Cat. No.: B1311466
CAS No.: 852180-52-0
M. Wt: 243.12 g/mol
InChI Key: MYIMGJBVLBPXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-benzo[b]thienyl)methanol is a chemical compound with the molecular formula C9H7BrOS and a molecular weight of 243.12 g/mol . It is a white to off-white solid with a melting point of 79°C . This compound is known for its unique structure, which includes a bromine atom attached to a benzo[b]thiophene ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-benzo[b]thienyl)methanol typically involves the bromination of benzo[b]thiophene followed by a reduction reaction. One common method includes the use of bromine and a suitable solvent such as chloroform or dichloromethane to brominate benzo[b]thiophene at the 5-position . The resulting 5-bromobenzo[b]thiophene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-benzo[b]thienyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: Pd/C with H2 gas, LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Bromo-3-benzo[b]thiophene-2-carboxylic acid.

    Reduction: 3-Benzo[b]thienylmethanol.

    Substitution: 5-Methoxy-3-benzo[b]thienylmethanol.

Mechanism of Action

The mechanism of action of (5-Bromo-3-benzo[b]thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzo[b]thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-thienyl)methanol
  • (5-Bromo-3-thienyl)methanol
  • (5-Bromo-2-benzo[b]thienyl)methanol

Uniqueness

(5-Bromo-3-benzo[b]thienyl)methanol is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-bromo-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMGJBVLBPXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428727
Record name (5-Bromo-3-benzo[b]thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-52-0
Record name (5-Bromo-3-benzo[b]thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.